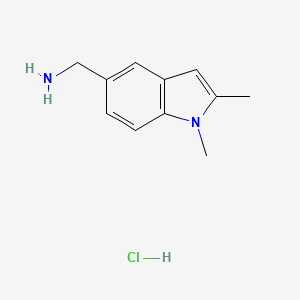
Agn-PC-0NI9P5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI9P5 is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Agn-PC-0NI9P5 involves several methods. One common approach is the chemical reduction method, where silver ions are reduced to form nanoparticles . Other methods include electron irradiation, laser ablation, biological artificial methods, photochemical methods, and microwave processing . These methods vary in terms of reaction conditions, such as temperature, pressure, and the use of specific reagents.
Chemical Reactions Analysis
Agn-PC-0NI9P5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include silver nitrate, ammonia, and other reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonia can lead to the formation of a 3D-framework complex .
Scientific Research Applications
Agn-PC-0NI9P5 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and membranes . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of electronic components and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Agn-PC-0NI9P5 involves several pathways. It can adhere to microbial cells, penetrate inside the cells, and generate reactive oxygen species (ROS) and free radicals . These actions lead to the disruption of intracellular structures and biomolecules, ultimately causing cell death . The compound’s ability to induce cellular toxicity and modulate microbial signal transduction pathways makes it a potent antimicrobial agent .
Comparison with Similar Compounds
Agn-PC-0NI9P5 can be compared with other similar compounds, such as silver nanoparticles and other silver-based compounds . While silver nanoparticles also exhibit antimicrobial properties, this compound is unique due to its specific molecular structure and the pathways it targets . Other similar compounds include silver nitrate and silver chloride, which have different applications and properties .
Properties
IUPAC Name |
(1,2-dimethylindol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2;/h3-6H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSXQJPTGTULLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482783 |
Source


|
| Record name | AGN-PC-0NI9P5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58867-69-9 |
Source


|
| Record name | NSC283166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI9P5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


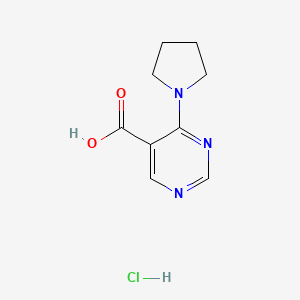
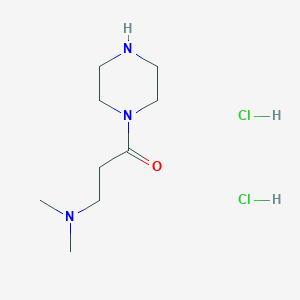
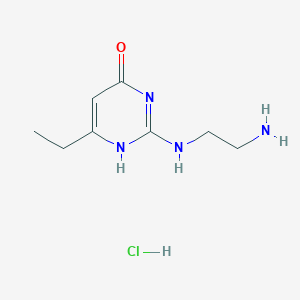
![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)
![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
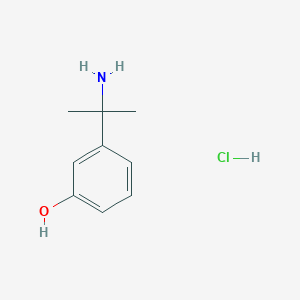
![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)
![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)

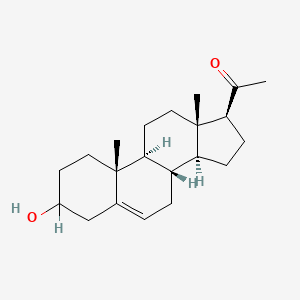
![2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)
